(Trifluoromethyl)tris(triphenylphosphine)copper(I)

Overview

Description

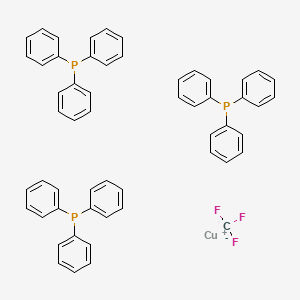

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a compound with the molecular formula C55H45CuF3P3 and a molecular weight of 919.43 . It is a solid substance at 20°C and is sensitive to moisture . The compound is white to almost white in color and appears as a powder or crystal .

Molecular Structure Analysis

The InChI code for (Trifluoromethyl)tris(triphenylphosphine)copper(I) is 1S/3C18H15P.CF3.Cu/c31-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h31-15H;; . This indicates that the compound consists of three triphenylphosphine (C18H15P) molecules, one trifluoromethyl (CF3) group, and one copper(I) atom.Physical and Chemical Properties Analysis

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a solid at 20°C and is sensitive to moisture . It has a melting point of 155°C (dec.) . The compound is slightly soluble in tetrahydrofuran .Scientific Research Applications

Complex Formation and Stability

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is involved in the formation of complexes with other chemical entities. For instance, it reacts with basic ketones like phenalenone, diphenylcyclopropenone, and tropone to form stable complexes that are resilient in both air and moisture. These complexes show good solubility in common organic solvents such as dichloromethane and chloroform (Chen et al., 2001).

Catalytic Activity in Organic Reactions

This copper compound exhibits catalytic activities in organic synthesis. For example, in the presence of triphenylphosphine, copper(II) chloride catalyzes the ortho-acylation reaction of phenols with aryl aldehydes. This reaction is versatile, accommodating a wide range of starting materials and can be utilized to synthesize xanthone derivatives efficiently in a single step (Hu et al., 2012).

Synthesis of Nanoparticles

The compound is also used in synthesizing nanoparticles. Ethylene glycol-functionalized copper(II) carboxylates can be converted to tris(triphenylphosphine)copper(I) complexes upon reduction. These complexes can further produce copper nanoparticles by thermal decomposition, resulting in nanoparticles of various shapes and sizes, including spherical nanoparticles and nanorods. The properties and morphology of these nanoparticles can be modulated based on the precursor concentration (Adner et al., 2013).

Molecular Structure Studies

Extensive studies have been conducted to understand the molecular structure and bonding of complexes involving (Trifluoromethyl)tris(triphenylphosphine)copper(I). Solid-state NMR and X-ray diffraction techniques have been used to study these complexes, revealing detailed information about bond angles, bond lengths, and the overall geometry of the copper complexes. Such studies are fundamental in comprehending the molecular behavior of these compounds and their stability under various conditions (Hanna et al., 2005).

Safety and Hazards

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Mechanism of Action

Target of Action

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a complex compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis . The primary targets of this compound are typically carbon-based molecules, where it facilitates the introduction of a trifluoromethyl group .

Mode of Action

This compound acts as a catalyst in organic reactions, particularly in the trifluoromethylation of aryl iodides . It interacts with its targets by donating a trifluoromethyl group to the target molecule . This results in the formation of a new carbon-fluorine bond, effectively introducing a trifluoromethyl group into the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by (Trifluoromethyl)tris(triphenylphosphine)copper(I) can vary depending on the specific reaction it is used in. Generally, it is involved in the oxidative cross-coupling reactions, facilitating the introduction of trifluoromethyl groups into organic molecules . The downstream effects of this can significantly alter the properties of the target molecule, including its reactivity, polarity, and stability.

Pharmacokinetics

It’s worth noting that the compound is generally handled and stored under inert gas, and it should be protected from moisture .

Result of Action

The primary result of the action of (Trifluoromethyl)tris(triphenylphosphine)copper(I) is the successful trifluoromethylation of target molecules . This can significantly alter the chemical properties of the target molecule, potentially making it more reactive, or altering its polarity or stability. The exact effects will depend on the nature of the target molecule and the specific reaction conditions.

Action Environment

The action of (Trifluoromethyl)tris(triphenylphosphine)copper(I) can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . Additionally, the efficiency of the trifluoromethylation reaction can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment .

Biochemical Analysis

Biochemical Properties

(Trifluoromethyl)tris(triphenylphosphine)copper(I) plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with a variety of enzymes, proteins, and other biomolecules, facilitating the study of their structures and functions. The compound is known to form stable complexes with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. Additionally, (Trifluoromethyl)tris(triphenylphosphine)copper(I) can interact with proteins like albumin, affecting their binding properties and stability .

Cellular Effects

The effects of (Trifluoromethyl)tris(triphenylphosphine)copper(I) on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Furthermore, (Trifluoromethyl)tris(triphenylphosphine)copper(I) has been shown to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, (Trifluoromethyl)tris(triphenylphosphine)copper(I) exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their functions. For example, the compound can inhibit the activity of metalloproteases by binding to their active sites, preventing substrate cleavage. Additionally, (Trifluoromethyl)tris(triphenylphosphine)copper(I) can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Trifluoromethyl)tris(triphenylphosphine)copper(I) can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or moisture. Long-term studies have shown that (Trifluoromethyl)tris(triphenylphosphine)copper(I) can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of (Trifluoromethyl)tris(triphenylphosphine)copper(I) vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, while at high doses, it may exhibit toxic effects. For instance, high doses of (Trifluoromethyl)tris(triphenylphosphine)copper(I) have been associated with oxidative stress and cellular damage in liver tissues. Threshold effects have also been observed, where specific dosages are required to elicit significant biochemical responses .

Metabolic Pathways

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. The compound can also affect metabolic flux by altering the levels of key metabolites. For example, (Trifluoromethyl)tris(triphenylphosphine)copper(I) can increase the production of reactive oxygen species (ROS), impacting cellular redox balance .

Transport and Distribution

Within cells and tissues, (Trifluoromethyl)tris(triphenylphosphine)copper(I) is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to albumin, facilitating its transport in the bloodstream. Additionally, (Trifluoromethyl)tris(triphenylphosphine)copper(I) can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of (Trifluoromethyl)tris(triphenylphosphine)copper(I) is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (Trifluoromethyl)tris(triphenylphosphine)copper(I) can localize to the mitochondria, where it influences mitochondrial function and energy production .

Properties

IUPAC Name |

copper(1+);trifluoromethane;triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.CF3.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h3*1-15H;;/q;;;-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEZRALRKPUAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[C-](F)(F)F.[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H45CuF3P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476625 | |

| Record name | MolPort-028-616-411 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

919.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325810-07-9 | |

| Record name | MolPort-028-616-411 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

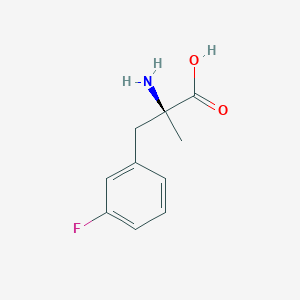

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)